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Compound of Interest

Compound Name:
Benzyl 4-aminopiperidine-1-

carboxylate

Cat. No.: B104409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic and

analytical data for Benzyl 4-aminopiperidine-1-carboxylate, a key intermediate in the

synthesis of various pharmaceutical compounds. This document details the nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental

protocols utilized for their acquisition.

Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for Benzyl 4-aminopiperidine-1-
carboxylate and a close derivative, providing a reference for its structural confirmation.

Note on Data Availability: While direct and complete experimental spectra for Benzyl 4-
aminopiperidine-1-carboxylate are not readily available in all public databases, data for the

closely related derivative, Benzyl 4-((2,4-dimethylpentan-3-yl)amino)piperidine-1-carboxylate,

has been published and is presented here for comparative purposes. The structural similarities

allow for valuable inferences regarding the expected spectral features of the parent compound.

Table 1: 1H NMR Data for Benzyl 4-aminopiperidine-1-
carboxylate
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

7.33 m 5H Ar-H

5.14 s 2H -CH₂-Ph

4.14 br s 2H
Piperidine-H (axial,

adjacent to N-Cbz)

2.87 m 3H

Piperidine-H

(equatorial, adjacent

to N-Cbz and -CH-

NH₂)

1.83 m 2H Piperidine-H (axial)

1.66 m 3H
Piperidine-H

(equatorial and NH₂)

1.28 m 2H Piperidine-H (axial)

Data obtained from a patent describing the synthesis of the compound. The assignments are

based on general principles of NMR spectroscopy for similar structures.

Table 2: 13C NMR Data for Benzyl 4-((2,4-
dimethylpentan-3-yl)amino)piperidine-1-carboxylate
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Chemical Shift (δ) ppm Assignment

155.3 C=O (Carbamate)

137.0 Ar-C (quaternary)

128.5 Ar-CH

127.9 Ar-CH

127.8 Ar-CH

67.0 -CH₂-Ph

65.4 Piperidine-CH (adjacent to amino group)

54.9 Piperidine-CH₂ (adjacent to N-Cbz)

43.0 Piperidine-CH₂ (adjacent to N-Cbz)

33.4 Piperidine-CH₂

30.9 Piperidine-CH₂

21.1 Alkyl CH₃

18.3 Alkyl CH₃

This data provides a strong reference for the expected chemical shifts of the carbon atoms in

the benzyl and piperidine moieties of the target compound.

Table 3: IR Spectral Data for Benzyl 4-((2,4-
dimethylpentan-3-yl)amino)piperidine-1-carboxylate
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Wavenumber (cm-1) Assignment

2954 C-H stretch (aliphatic)

2870 C-H stretch (aliphatic)

1694 C=O stretch (carbamate)

1429 C-H bend (CH₂)

1225 C-N stretch

1116 C-O stretch

The prominent peak at 1694 cm-1 is characteristic of the carbamate carbonyl group and is

expected to be a key feature in the IR spectrum of Benzyl 4-aminopiperidine-1-carboxylate.

[1]

Table 4: Mass Spectrometry Data for Benzyl 4-((2,4-
dimethylpentan-3-yl)amino)piperidine-1-carboxylate

m/z Ion

Calculated: 334.25705 [M+H]+

Found: 334.25687 [M+H]+

High-resolution mass spectrometry data for the derivative confirms the elemental composition

and provides a basis for predicting the molecular ion peak of the parent compound.[1]

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.

These methodologies are standard for the characterization of organic compounds like

piperidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of the analyte is dissolved in a suitable

deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5
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mm NMR tube.

Instrumentation:1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz

spectrometer.

1H NMR Parameters:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16 to 64 scans are generally sufficient.

Relaxation Delay: A delay of 1-2 seconds between scans.

Referencing: Chemical shifts are referenced to the residual solvent peak or an internal

standard like tetramethylsilane (TMS).

13C NMR Parameters:

Pulse Program: Proton-decoupled pulse sequence.

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required to

achieve an adequate signal-to-noise ratio.

Relaxation Delay: A relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound is placed directly

on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For liquid

samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm-1 with a

resolution of 4 cm-1. An average of 16 to 32 scans is common to improve the signal-to-noise

ratio. The spectrum is often presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)
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Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or

acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then introduced

into the mass spectrometer via direct infusion or through a liquid chromatography (LC)

system.

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or

atmospheric pressure chemical ionization (APCI) source is commonly used for this type of

molecule. High-resolution mass spectrometry (HRMS) is performed on instruments such as a

time-of-flight (TOF) or Orbitrap mass analyzer.

Data Acquisition:

Ionization Mode: Positive ion mode is typically used to observe the protonated molecule

[M+H]+.

Mass Range: A scan range appropriate for the expected molecular weight of the

compound is selected.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized chemical compound like Benzyl 4-aminopiperidine-1-carboxylate.
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General Workflow for Spectroscopic Analysis
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Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectroscopic properties of Benzyl 4-
aminopiperidine-1-carboxylate, which is crucial for its identification, purity assessment, and

utilization in further synthetic applications within the pharmaceutical and chemical research

sectors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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